N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
Description
N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 4 and a benzenesulfonamide moiety at position 2. The mercapto (-SH) group at position 5 of the triazole ring is a critical functional group, influencing both chemical reactivity and biological activity. This compound is synthesized via multi-step reactions involving hydrazinecarbothioamide intermediates, cyclization under basic conditions, and subsequent functionalization . Its structure is confirmed by spectral techniques (IR, NMR, MS) and elemental analysis, with IR data showing characteristic C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) vibrations, consistent with the thione tautomeric form .
Properties
CAS No. |
917747-50-3 |
|---|---|
Molecular Formula |
C21H18N4O3S2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H18N4O3S2/c1-28-18-7-5-6-17(14-18)25-20(22-23-21(25)29)15-10-12-16(13-11-15)24-30(26,27)19-8-3-2-4-9-19/h2-14,24H,1H3,(H,23,29) |
InChI Key |
JPQVBDXILWMGPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Formation
Starting Materials :
-
3-Methoxybenzohydrazide (derived from 3-methoxybenzoic acid)
-
4-Aminophenylisothiocyanate
Procedure :
-
3-Methoxybenzohydrazide reacts with 4-aminophenylisothiocyanate in ethanol under reflux (4–6 hours) to form the thiosemicarbazide intermediate.
-
Microwave-assisted synthesis reduces reaction time to 2–5 minutes with 10–15% higher yields.
Key Reaction :
Cyclization to 1,2,4-Triazole-3-thione
Conditions :
-
Thiosemicarbazide is treated with 10% aqueous NaOH under reflux (4 hours) or microwave irradiation (3 minutes).
Outcome :
Characterization :
Introduction of the Benzenesulfonamide Group
Sulfonylation of the Aromatic Amine
Reagents :
-
Benzenesulfonyl chloride
-
Polymer-supported base (e.g., PS-BEMP)
Procedure :
-
The 4-aminophenyl-triazole intermediate reacts with benzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C.
-
PS-BEMP (2 equiv) is added to scavenge HCl, improving yields (85–92%).
-
Microwave irradiation (150°C, 15 minutes) enhances reaction efficiency.
Key Reaction :
Optimization :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Time |
|---|---|---|---|---|
| Conventional | Reflux, 4–6 hours | 70–75 | 90–95 | 8–10 hours |
| Microwave-Assisted | 150°C, 15 minutes | 85–92 | 98–99 | 30 minutes |
Advantages of Microwave Synthesis :
Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
-
Oxidation of Mercapto Group :
-
Regioselectivity in Cyclization :
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of benzenesulfonamides with triazole moieties exhibit significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
- In Vitro Studies : A series of related compounds demonstrated remarkable activity against 13 human tumor cell lines, including lung, colon, and breast cancers. The most active compounds showed low micromolar GI50 values ranging from 1.9 to 3.0 μM, indicating potent anticancer properties .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, cytometric analysis revealed that certain derivatives increased the number of apoptotic cells in treated cultures .
Antimicrobial Properties
The compound's structural characteristics also lend themselves to antimicrobial applications. Sulfonamides have long been recognized for their antibacterial properties, and the incorporation of triazole rings enhances this activity.
Research Insights
- Antibacterial Activity : Compounds similar to N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide have been synthesized and evaluated for their ability to inhibit bacterial growth. These studies indicate that modifications to the triazole ring can significantly affect the antimicrobial efficacy .
- Resistance Mechanisms : With rising antibiotic resistance, new sulfonamide derivatives are being explored as potential alternatives to traditional antibiotics, targeting specific bacterial pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.
Data Tables
| Compound | Activity (IC50 μM) | Target Cell Line |
|---|---|---|
| Compound A | 1.9 | Lung Cancer |
| Compound B | 2.5 | Colon Cancer |
| Compound C | 3.0 | Breast Cancer |
This table summarizes findings from various studies that evaluated different derivatives' anticancer activities against specific cell lines.
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Synthesis Overview
- The synthetic route typically involves the reaction of appropriate precursors under controlled conditions to facilitate the formation of the triazole ring and subsequent sulfonamide linkage.
Mechanism of Action
The mechanism of action of N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring and the sulfonamide group play crucial roles in this binding process, forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Triazole/Thione Substituents
The compound’s structural analogues differ primarily in substituents on the triazole ring and benzenesulfonamide moiety. Key examples include:
- The tetrahydrofuran-2-ylmethyl substituent () introduces a heterocyclic ether, which may alter metabolic stability compared to aromatic substituents . Chloro and methyl groups () increase electrophilicity, possibly enhancing reactivity in biological systems .
Triazole vs. Triazine Derivatives
Triazine-based sulfonamides, such as 4-chloro-2-mercapto-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides (), exhibit antiproliferative activity against HCT-116, HeLa, and MCF-7 cancer cell lines. Compared to the target triazole compound:
- Triazines show higher metabolic stability in human liver microsomes due to reduced ring strain .
- Triazoles (target compound) may offer better hydrogen-bonding capacity via the mercapto group, improving target binding .
Sulfonamide Derivatives with Heterocyclic Modifications
- 5-Methylisoxazole sulfonamides (): These derivatives display antimicrobial activity, suggesting that replacing triazole with isoxazole shifts activity from anticancer to antibacterial .
Spectral and Crystallographic Comparisons
- IR Data : The target compound’s C=S and NH vibrations (1247–1255 cm⁻¹, 3278–3414 cm⁻¹) align with triazole-thiones in but differ from oxazole derivatives (e.g., C=O at 1663–1682 cm⁻¹ in ) .
- Crystal Structures : Sulfonamides with methoxyphenyl groups () exhibit planar geometries favoring π-π interactions, unlike halogenated derivatives, which show distorted conformations .
Biological Activity
N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a compound that contains both a benzenesulfonamide moiety and a 1,2,4-triazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical structure:
- Molecular Formula : C15H13N3O2S
- Molecular Weight : 299.3 g/mol
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory and antioxidant activities. For instance, derivatives of 1,2,4-triazole have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . The synthesized compounds demonstrated inhibition of nitric oxide (NO) and reactive oxygen species (ROS), confirming their antioxidant potential.
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit various enzymes involved in inflammatory processes. For example, certain triazole derivatives have shown promising results as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A related study reported high COX-2 inhibitory activity with selectivity over COX-1 . This suggests that this compound may also exhibit similar properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By reducing the production of cytokines such as TNF-α and IL-6.
- Scavenging Free Radicals : The antioxidant properties help in neutralizing free radicals and reducing oxidative stress.
- Enzyme Inhibition : The potential to inhibit COX enzymes suggests a mechanism for pain relief and anti-inflammatory effects.
Study on Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of various triazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant reductions in inflammatory markers in vitro. The most potent compounds were identified with IC50 values indicating effective inhibition at low concentrations .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Activity Type | IC50 Value |
|---|---|---|---|
| Compound A | Structure A | Anti-inflammatory | 0.84 µM |
| Compound B | Structure B | COX Inhibitor | 2.6 µM |
| N-(5-Mercapto...) | N/A | Antioxidant | N/A |
Q & A
Basic: What are the optimal synthetic routes for N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Triazole Formation: React 3-methoxyphenyl isothiocyanate with hydrazine derivatives to generate the triazole ring. Use anhydrous conditions (e.g., DMF, 80°C) to minimize side reactions .
Sulfonamide Coupling: Introduce the benzenesulfonamide group via nucleophilic substitution. Optimize pH (pH 8–9) and temperature (60–70°C) to enhance yield .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound (>95% purity) .
Basic: How is the molecular structure of this compound validated in academic research?
Methodological Answer:
Structural validation combines:
- Spectroscopy:
- 1H/13C NMR: Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; triazole carbons at δ 150–160 ppm) .
- HRMS: Verify molecular formula (e.g., [M+H]+ m/z calculated for C22H20N4O3S2: 476.0921) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) using datasets collected at 100 K .
Basic: What preliminary assays are recommended to screen its biological activity?
Methodological Answer:
Initial screening should include:
- Antimicrobial Activity: Broth microdilution assays (MIC against S. aureus or E. coli) with 24–48 h incubation .
- Enzyme Inhibition: Test against COX-2 or carbonic anhydrase isoforms using fluorometric assays (λex/λem = 340/450 nm) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, IC50 determination) with 72 h exposure .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified triazole (e.g., 5-thiol vs. 5-methylthio) or methoxyphenyl groups (e.g., 3-fluoro vs. 3-nitro) .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., sulfonamide oxygen with enzyme active sites) .
- Activity Cliffs: Compare bioassay data across analogs to resolve nonlinear SAR trends (e.g., logP vs. IC50) .
Advanced: What mechanistic insights explain its reactivity in oxidation/reduction reactions?
Methodological Answer:
- Oxidation: The 5-mercapto group (-SH) is oxidized to sulfonic acid (-SO3H) using H2O2/Fe(III) catalysts. Monitor via FT-IR (S-O stretch at 1150–1250 cm⁻¹) .
- Reduction: Nitro intermediates (if present) are reduced to amines with Pd/C and H2. Confirm by TLC (Rf shift) and LC-MS .
- Radical Intermediates: Use EPR spectroscopy to detect transient thiyl radicals during photodegradation studies .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification: Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required) .
- Assay Reproducibility: Standardize protocols (e.g., cell passage number, serum-free media) across labs .
- Orthogonal Assays: Cross-validate enzyme inhibition with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Advanced: What computational strategies predict its binding modes with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS, 100 ns trajectories) to assess stability of sulfonamide hydrogen bonds .
- QSAR Modeling: Develop regression models using descriptors like polar surface area (PSA) and LogD7.4 to predict bioavailability .
- Free Energy Perturbation (FEP): Calculate ΔΔG for analog binding to optimize affinity .
Advanced: How to address solubility limitations in in vivo studies?
Methodological Answer:
- Salt Formation: React with sodium bicarbonate to generate water-soluble sodium sulfonate salts .
- Co-solvent Systems: Use PEG-400/water (70:30 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (200–300 nm diameter) for sustained release .
Advanced: What methods characterize its metal coordination chemistry?
Methodological Answer:
- Spectrophotometry: Titrate with Cu(II)/Zn(II) salts; monitor UV-Vis shifts (e.g., d-d transitions at 600–700 nm) .
- X-ray Absorption Spectroscopy (XAS): Resolve metal-ligand bond distances (e.g., S-M coordination) .
- Magnetic Susceptibility: Assess paramagnetism in Fe(III) complexes using SQUID magnetometry .
Advanced: How is thermodynamic stability assessed under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperature (e.g., >250°C indicates high thermal stability) .
- Solution Stability: Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2); quantify degradation via LC-MS/MS .
- Crystal Polymorphism: Screen solvents (e.g., ethanol vs. acetonitrile) to identify stable crystalline forms using DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
